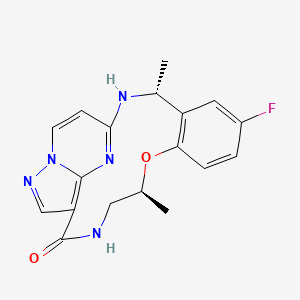

S1P1-IN-Ex26

Vue d'ensemble

Description

S1P1-IN-Ex26, also known as Ex26, is a potent and selective antagonist of the sphingosine 1-phosphate receptor 1 (S1P1) with an IC50 of 0.93 nM . It shows over 3,000-fold selectivity for S1P1 over other sphingosine 1-phosphate receptors . Ex26 can be used in experimental autoimmune encephalomyelitis research .

Physical And Chemical Properties Analysis

Ex26 is a potent and selective sphingosine 1-phosphate receptor 1 (S1P1) antagonist with an IC50 of 0.93 nM . It shows over 3,000-fold selectivity for S1P1 over other sphingosine 1-phosphate receptors . The exact physical and chemical properties such as solubility, stability, and molecular weight (494.98) are known .Applications De Recherche Scientifique

Molecular Interaction and Selectivity

- S1P1-IN-Ex26, as a S1P1 receptor agonist, plays a role in the molecular interaction and selectivity between S1P1 and S1P3 receptors. A study by Deng et al. (2007) used molecular modeling, site-directed mutagenesis, and affinity studies to explore the molecular basis for this selectivity. They discovered the contributions of specific residues to the S1P1/S1P3 selectivity of certain S1P1-selective agonists, enhancing our understanding of receptor-ligand interactions (Deng et al., 2007).

Impact on Capillary Leakage and Lymphocyte Egress

- Research by Sanna et al. (2006) highlights how this compound might influence capillary leakage and lymphocyte egress. Their work with a chiral S1P1 receptor antagonist demonstrated its effects on capillary integrity and lymphocyte trafficking in vivo, offering insights into the therapeutic potential of S1P1 modulation in vascular and immune systems (Sanna et al., 2006).

Receptor Activation Mechanisms

- Understanding the mechanisms of receptor activation is crucial in scientific research on this compound. Yuan et al. (2013) performed molecular dynamics simulations of the S1P1 receptor, providing a detailed view of its activation process. This study contributes to our understanding of the structural and dynamic aspects of receptor-ligand interaction, essential for developing effective S1P1-targeted therapies (Yuan et al., 2013).

Role in Neural and Vascular Development

- The role of S1P1 in neural and vascular development is another significant aspect of its research applications. Mizugishi et al. (2005) showed that S1P signaling, mediated by S1P1, is crucial for these developmental processes. Their study on sphingosine kinase-null mice revealed a critical role of S1P1 in neurogenesis and angiogenesis (Mizugishi et al., 2005).

Therapeutic Potential in Autoimmune Diseases

- This compound's potential in treating autoimmune diseases is underscored in Fujii et al.'s (2012) study. They developed a novel S1P1-selective antagonist, showcasing its immunomodulatory activities and efficacy in suppressing arthritis development in a mouse model. This indicates the therapeutic relevance of S1P1 antagonists in autoimmune conditions (Fujii et al., 2012).

Contribution to Patent Literature

- The patent literature review by Roberts et al. (2013) emphasizes the significance of S1P1 receptor agonists like this compound in therapeutic applications. Their review covers the development of S1P1-R agonist molecules and their roles in transplantation, inflammation, cancer, and autoimmune diseases, highlighting the ongoing research and potential of these compounds (Roberts et al., 2013).

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

Ex 26 plays a crucial role in biochemical reactions by selectively inhibiting the S1P1 receptor. This receptor is a part of the sphingosine 1-phosphate (S1P) signaling pathway, which is involved in various physiological processes including immune cell trafficking, vascular development, and endothelial barrier integrity . Ex 26 exhibits an IC50 value of 0.93 nM for S1P1, demonstrating its high potency . The compound shows over 3,000-fold selectivity for S1P1 over other S1P receptors (S1P2, S1P3, S1P4, and S1P5) . By binding to S1P1, Ex 26 prevents the receptor’s interaction with its natural ligand, sphingosine 1-phosphate, thereby modulating downstream signaling pathways .

Cellular Effects

Ex 26 has profound effects on various cell types and cellular processes. In immune cells, particularly lymphocytes, Ex 26 induces sequestration in peripheral lymph nodes, effectively reducing their circulation in the bloodstream . This action is beneficial in conditions like multiple sclerosis, where immune cell infiltration into the central nervous system needs to be controlled . Ex 26 also upregulates S1P1 receptor expression and increases interferon-alpha production in stimulated dendritic cells . These cellular effects highlight the compound’s potential in modulating immune responses and reducing disease severity in autoimmune conditions .

Molecular Mechanism

The molecular mechanism of Ex 26 involves its binding to the S1P1 receptor, thereby inhibiting the receptor’s interaction with sphingosine 1-phosphate . This inhibition prevents the internalization and polyubiquitination of the receptor, maintaining its presence on the cell surface . By blocking S1P1 signaling, Ex 26 disrupts the egress of lymphocytes from lymphoid organs, leading to their sequestration . Additionally, Ex 26’s antagonistic action on S1P1 results in the modulation of gene expression related to immune responses and cell trafficking .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ex 26 have been observed to change over time. The compound is stable when stored at +4°C and maintains its potency in various experimental conditions . Over extended periods, Ex 26 continues to induce lymphocyte sequestration and modulate immune responses without significant degradation . Long-term studies have shown that Ex 26 can effectively reduce disease severity in animal models of autoimmune diseases, demonstrating its sustained efficacy .

Dosage Effects in Animal Models

The effects of Ex 26 vary with different dosages in animal models. At low doses (3 mg/kg), Ex 26 induces lymphocyte sequestration with an effective dose (ED50) of 0.06 mg/kg . Higher doses (30 mg/kg) have been shown to alleviate symptoms of experimental autoimmune encephalomyelitis by inhibiting lymphocyte infiltration and destruction of the white matter in the spinal cord . At very high doses, Ex 26 may cause adverse effects such as pulmonary edema . These findings highlight the importance of dose optimization in therapeutic applications of Ex 26 .

Metabolic Pathways

Ex 26 is involved in metabolic pathways related to the sphingosine 1-phosphate signaling axis. The compound interacts with enzymes and cofactors that regulate the synthesis and degradation of sphingosine 1-phosphate . By inhibiting S1P1, Ex 26 affects the metabolic flux of sphingosine 1-phosphate, leading to changes in metabolite levels and signaling dynamics . These interactions underscore the compound’s role in modulating metabolic pathways associated with immune responses and cell trafficking .

Transport and Distribution

Within cells and tissues, Ex 26 is transported and distributed through interactions with specific transporters and binding proteins . The compound’s high selectivity for S1P1 ensures its targeted action in lymphoid organs and immune cells . Ex 26’s localization and accumulation in these tissues contribute to its efficacy in modulating immune responses and reducing disease severity .

Subcellular Localization

Ex 26’s subcellular localization is primarily associated with the cell membrane, where it interacts with the S1P1 receptor . The compound’s binding to S1P1 prevents receptor internalization, maintaining its activity on the cell surface . This localization is crucial for Ex 26’s function in modulating immune cell trafficking and signaling pathways . Additionally, post-translational modifications of Ex 26 may influence its targeting to specific cellular compartments, further enhancing its therapeutic potential .

Propriétés

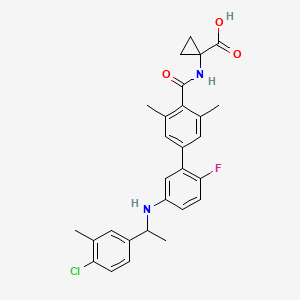

IUPAC Name |

1-[[4-[5-[1-(4-chloro-3-methylphenyl)ethylamino]-2-fluorophenyl]-2,6-dimethylbenzoyl]amino]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28ClFN2O3/c1-15-11-19(5-7-23(15)29)18(4)31-21-6-8-24(30)22(14-21)20-12-16(2)25(17(3)13-20)26(33)32-28(9-10-28)27(34)35/h5-8,11-14,18,31H,9-10H2,1-4H3,(H,32,33)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHNBORUVLWCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)NC2(CC2)C(=O)O)C)C3=C(C=CC(=C3)NC(C)C4=CC(=C(C=C4)Cl)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001101859 | |

| Record name | 1-[[[5′-[[1-(4-Chloro-3-methylphenyl)ethyl]amino]-2′-fluoro-3,5-dimethyl[1,1′-biphenyl]-4-yl]carbonyl]amino]cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001101859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1233332-37-0 | |

| Record name | 1-[[[5′-[[1-(4-Chloro-3-methylphenyl)ethyl]amino]-2′-fluoro-3,5-dimethyl[1,1′-biphenyl]-4-yl]carbonyl]amino]cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233332-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[[[5′-[[1-(4-Chloro-3-methylphenyl)ethyl]amino]-2′-fluoro-3,5-dimethyl[1,1′-biphenyl]-4-yl]carbonyl]amino]cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001101859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

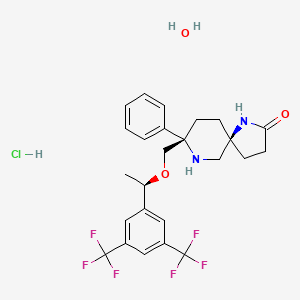

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide](/img/structure/B610554.png)

![N-[4-(3-Chlorophenyl)-5-(2-chlorobenzoyl)thiazole-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide](/img/structure/B610558.png)

![(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B610559.png)